1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone
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Overview
Description
1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone is a chemical compound with the molecular formula C10H7FOS. It is characterized by the presence of a fluorine atom on the benzothiophene ring, which imparts unique chemical properties to the compound
Preparation Methods
The synthesis of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorobenzothiophene and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.
Reaction Mechanism: The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced to the benzothiophene ring at the 3-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Chlorobenzo[b]thiophen-3-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical reactivity and biological activity.
1-(5-Bromobenzo[b]thiophen-3-yl)ethanone:
1-(5-Methylbenzo[b]thiophen-3-yl)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-fluoro-1-benzothiophen-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWDKOQPKHAVSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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